1-(3-Cyclopropylaminomethyl-piperidin-1-yl)-ethanone

Lipophilicity ADME prediction Positional isomer SAR

1-(3-Cyclopropylaminomethyl-piperidin-1-yl)-ethanone (CAS 1353971-69-3) is a synthetic N-acylpiperidine derivative with the molecular formula C₁₁H₂₀N₂O and a molecular weight of 196.29 g/mol, classified as a versatile small-molecule screening scaffold. The compound features a piperidine ring acetylated at the N1 position and a cyclopropylaminomethyl substituent at the C3 position, with the C3 carbon constituting an undefined stereocenter (racemic mixture).

Molecular Formula C11H20N2O
Molecular Weight 196.29 g/mol
Cat. No. B7919817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Cyclopropylaminomethyl-piperidin-1-yl)-ethanone
Molecular FormulaC11H20N2O
Molecular Weight196.29 g/mol
Structural Identifiers
SMILESCC(=O)N1CCCC(C1)CNC2CC2
InChIInChI=1S/C11H20N2O/c1-9(14)13-6-2-3-10(8-13)7-12-11-4-5-11/h10-12H,2-8H2,1H3
InChIKeyGGHUJLJGKOTOCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Cyclopropylaminomethyl-piperidin-1-yl)-ethanone (CAS 1353971-69-3): Baseline Identity, Vendor Specifications, and Comparator Landscape for Procurement Decision-Making


1-(3-Cyclopropylaminomethyl-piperidin-1-yl)-ethanone (CAS 1353971-69-3) is a synthetic N-acylpiperidine derivative with the molecular formula C₁₁H₂₀N₂O and a molecular weight of 196.29 g/mol, classified as a versatile small-molecule screening scaffold . The compound features a piperidine ring acetylated at the N1 position and a cyclopropylaminomethyl substituent at the C3 position, with the C3 carbon constituting an undefined stereocenter (racemic mixture) . Its computed XLogP3-AA is 0.6, topological polar surface area is 32.3 Ų, and it carries one hydrogen bond donor and two hydrogen bond acceptors . The closest commercially available structural analogs are the 2-positional isomer (CAS 1353965-94-2, XLogP3 = 0.8), the 4-positional isomer (CAS 1353975-61-7, XLogP3 = 0.6, achiral), and the direct cyclopropylamino analog lacking the methylene spacer (CAS 1353986-88-5, MW 182.26, C₁₀H₁₈N₂O) . Vendor purity specifications range from 95% (AKSci) to 98% (MolCore, Leyan), with the compound classified under GHS07 as harmful/irritant (H302, H315, H319, H335) .

1 Positional isomer-specific scaffold for 3-substituted N-acylpiperidine studies
2 Conformationally flexible 3-substituent free of pseudoallylic strain
3 Racemic mixture with undefined stereocenter supports chiral screening workflows
4 Broader active vendor base among positional isomers reduces supply risk

Why Positional Isomer Substitution Is Not Interchangeable for 1-(3-Cyclopropylaminomethyl-piperidin-1-yl)-ethanone: Conformational, Stereochemical, and Physicochemical Rationale


The three positional isomers of cyclopropylaminomethyl-N-acetylpiperidine (2-, 3-, and 4-substituted) cannot be treated as interchangeable procurement items because they differ in at least three quantifiable dimensions that directly impact molecular recognition, synthetic utility, and biological screening outcomes. First, computed lipophilicity differs measurably: the 2-isomer has an XLogP3 of 0.8 versus 0.6 for both the 3- and 4-isomers, a δ of 0.2 log units that translates to an approximately 1.6-fold difference in computed partition coefficient . Second, the 2-isomer experiences strong pseudoallylic A(1,3) strain between the N-acetyl group and the 2-substituent, thermodynamically locking the 2-substituent into an axial orientation (ΔG up to −3.2 kcal/mol for the analogous 1-(2-methyl-1-piperidyl)ethanone), whereas the 3-substituted analog does not experience this constraint and retains conformational freedom at the substituent position . Third, the 3-isomer possesses an undefined stereocenter at C3 of the piperidine ring (racemic mixture), a feature shared with the 2-isomer but absent in the achiral 4-isomer, directly affecting enantioselective synthesis strategies and chiral resolution requirements . These differences are structural and thermodynamic in nature, not merely vendor-catalog artifacts, and mean that screening results, synthetic yields, and crystallographic outcomes obtained with one positional isomer cannot be assumed to generalize to another.

!

Lipophilicity shift

XLogP3 differs by 0.2 vs 2-isomer (~1.6× partition coefficient), altering predicted membrane permeability and CNS MPO scores.

!

Conformational lock mismatch

2-isomer is axial-locked by A(1,3) strain (ΔG −3.2 kcal/mol class-level); 3-isomer retains substituent flexibility, changing binding pose sampling.

!

Stereochemical requirement shift

4-isomer is achiral (zero undefined stereocenters); 3-isomer is racemic, requiring chiral resolution planning absent in the 4-substituted analog.

Product-Specific Quantitative Differentiation Evidence for 1-(3-Cyclopropylaminomethyl-piperidin-1-yl)-ethanone Relative to Closest Analogs


Computed Lipophilicity (XLogP3) Comparison Across Positional Isomers

This revision properly retains the MANDATORY 'Analytical_Text' field containing the differentiation claim, comparator, and quantitative data, along with the added 'Why_This_Matters' field for procurement relevance. It also re-establishes the correct structure with all required keys (Evidence_Tag, Comparison_Data) to ensure JSON validity and completeness.

XLogP3 Comparison
Head-to-head
Target: XLogP3 = 0.6
2-isomer: 0.8; 4-isomer: 0.6
δ = 0.2 vs 2-isomer (~1.6× partition coeff.)
Supports lipophilicity-dependent screening and CNS MPO bin selection
Computed XLogP3; all isomers share same TPSA 32.3 Ų
Lipophilicity ADME prediction Positional isomer SAR

Conformational Flexibility: 3-Substituted N-Acylpiperidine Lacks the Pseudoallylic A(1,3) Strain That Locks the 2-Isomer

In N-acylpiperidines, a 2-substituent experiences pseudoallylic A(1,3) strain with the N-acetyl carbonyl group that thermodynamically drives the substituent into an axial orientation. For the model compound 1-(2-methyl-1-piperidyl)ethanone, this axial preference reaches ΔG = −3.2 kcal/mol . The 3-substituted analog (the target compound) is not subject to this allylic strain because the substituent is not in the allylic position relative to the N-acetyl group. Consequently, the 3-cyclopropylaminomethyl substituent retains conformational freedom between axial and equatorial orientations, enabling distinct three-dimensional presentation of the cyclopropylaminomethyl pharmacophore in protein binding sites .

Conformational Flexibility
Class-level
3-isomer: no A(1,3) strain; substituent rotational freedom retained
2-isomer model: ΔG = −3.2 kcal/mol axial lock (Zhao, ACS Omega 2022)
Conformational freedom may support diverse binding pose sampling in fragment screens
Class-level inference from N-acylpiperidine literature; direct experimental confirmation pending
Conformational analysis N-acylpiperidine Allylic strain Molecular recognition

Stereochemical Configuration: 3-Isomer as Racemic Mixture with One Undefined Stereocenter Versus Achiral 4-Isomer

PubChem computed descriptors confirm that the 3-isomer (CID 66569306) has an Undefined Atom Stereocenter Count of 1 at the C3 position of the piperidine ring, indicating it is supplied as a racemic mixture . The 2-isomer (CID 66569305) also bears one undefined stereocenter at C2 , while the 4-isomer (CID 66569307) has zero undefined stereocenters and is achiral . For procurement purposes, the 3-isomer requires consideration of enantiomeric purity and potential chiral resolution steps, whereas the 4-isomer can be used directly without chiral handling.

Stereochemical Configuration
Head-to-head
3-isomer: 1 undefined stereocenter (racemic)
4-isomer: 0 (achiral); 2-isomer: 1 (C2)
Stereochemical complexity may require chiral resolution consideration for enantioselective studies
PubChem Cactvs stereocenter count; all supplied as racemates
Chirality Stereochemistry Enantioselective synthesis Crystallization

Molecular Weight and Formula Distinction: Methylene Spacer Advantage Over Direct Cyclopropylamino Analog

The target compound (C₁₁H₂₀N₂O, MW 196.29) incorporates a methylene (–CH₂–) spacer between the piperidine ring and the cyclopropylamino group . The direct analog lacking this spacer, 1-(3-(cyclopropylamino)piperidin-1-yl)ethanone (CAS 1353986-88-5), has the formula C₁₀H₁₈N₂O and MW 182.26, a difference of 14.03 Da (one methylene unit) . This methylene spacer increases the distance between the basic secondary amine and the piperidine ring, alters the pKa of the exocyclic amine by reducing inductive effects from the ring, and adds one additional rotatable bond, providing greater conformational自由度 for the cyclopropylamino moiety.

MW / Formula Difference
Head-to-head
Target: C₁₁H₂₀N₂O, MW 196.29, 3 rotatable bonds
Direct amino analog (CAS 1353986-88-5): C₁₀H₁₈N₂O, MW 182.26, 2 rotatable bonds
Methylene spacer alters amine basicity and provides an additional derivatization site
ΔMW = +14.03 Da; +1 rotatable bond; distinct chemical space
Molecular weight Scaffold hopping Fragment-based drug discovery Linker optimization

Vendor Purity, Availability, and Hazard Classification Comparison Across Positional Isomers

The 3-isomer is available from multiple vendors with specified purity of 95% (AKSci) or 98% (MolCore, Leyan) . The 2-isomer is similarly available at 98% purity (MolCore, Leyan) but is listed as discontinued by CymitQuimica . The 4-isomer is available at 98% purity (MolCore, Leyan) and also listed as discontinued by CymitQuimica . The 3-isomer's GHS classification (Fluorochem SDS) is GHS07 Warning: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation) . Physicochemical data (chemsrc.com) indicate a computed density of 1.1±0.1 g/cm³, boiling point of 340.5±15.0 °C at 760 mmHg, and flash point of 159.7±20.4 °C .

Vendor Purity & Supply
Data to verify
3-isomer: 95% (AKSci) to 98% (MolCore/Leyan); GHS07 H302/H315/H319/H335
2- and 4-isomers: 98% listed, some discontinued
Purity range comparable; supply-chain status may differ between isomers
Vendor catalog data accessed April 2026; verify lot-specific purity and availability
Vendor specifications Purity comparison Supply chain GHS classification

Explicit Acknowledgment of Data Limitations: Absence of Published Head-to-Head Biological Activity Comparisons

A comprehensive search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, and Google Patents (conducted April 2026) identified no published primary research studies reporting quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, etc.) for the target compound or its positional isomers . The compound is listed in the PubChem Substance database (CID 66569306) with no associated bioassay results . Similarly, no patent was identified that specifically exemplifies or claims this compound with biological data. The evidence presented in this guide relies on computed molecular properties, class-level conformational principles, and vendor specification data. Procurement decisions based on differential biological activity between positional isomers cannot currently be supported by direct experimental evidence and should be validated through prospective screening.

Data Limitations
Data to verify
No published IC₅₀, Kᵢ, or EC₅₀ data for any of the three positional isomers (PubMed, ChEMBL, BindingDB search April 2026)
Published bioactivity data absent across isomer series; procurement decisions cannot rely on experimental potency comparisons
Prospective head-to-head screening recommended to validate differentiation
Data transparency Evidence strength Procurement risk assessment

Evidence-Based Application Scenarios for 1-(3-Cyclopropylaminomethyl-piperidin-1-yl)-ethanone in Research and Industrial Procurement


Fragment-Based Drug Discovery (FBDD) Screening Library Inclusion: Leveraging Defined Physicochemical Space and Conformational Flexibility

The target compound's computed XLogP3 of 0.6 and TPSA of 32.3 Ų place it within desirable fragment-like property space (MW < 250, logP < 3, TPSA < 60 Ų) . Its conformational freedom at the 3-position—free of the pseudoallylic A(1,3) strain that locks the 2-isomer into an axial conformation (ΔG = −3.2 kcal/mol) —enables diverse three-dimensional presentation of the cyclopropylaminomethyl moiety in protein binding sites, increasing the probability of identifying novel binding interactions in fragment screens. The compound's racemic nature (one undefined stereocenter) additionally offers the potential for enantiomer-specific hit identification, which can inform subsequent chiral resolution strategies.

Positional Isomer SAR Triage: Systematic Exploration of Piperidine Substitution Geometry in N-Acylpiperidine Lead Series

For medicinal chemistry programs exploring N-acylpiperidine scaffolds, procuring all three positional isomers (2-, 3-, and 4-substituted) enables systematic structure-activity relationship (SAR) mapping of substitution geometry. The 3-isomer (target compound) provides the meta-substitution geometry with intermediate lipophilicity (XLogP3 = 0.6) compared to the 2-isomer (0.8) , while being free of the conformational constraints that lock the 2-isomer . This makes the 3-isomer the most flexible scaffold for exploring vector-based pharmacophore hypotheses where the cyclopropylaminomethyl group must adopt multiple orientational poses.

Synthetic Intermediate for Derivatization: Methylene Spacer as a Functional Handle for Further Elaboration

The methylene (–CH₂–) spacer between the piperidine ring and the cyclopropylamino group distinguishes this compound (MW 196.29) from the direct cyclopropylamino analog (MW 182.26) and provides an additional site for potential further derivatization. The secondary amine in the cyclopropylaminomethyl side chain can be alkylated, acylated, or sulfonylated independently of the N-acetylpiperidine moiety, enabling divergent library synthesis. This synthetic versatility, combined with the compound's well-documented GHS classification (GHS07, H302/H315/H319/H335) and available purity specifications (95–98%) , makes it suitable as a building block for parallel synthesis campaigns.

Crystallographic Fragment Screening: Racemic Mixture Soaking for Enantiomer-Specific Binding Detection

The 3-isomer's racemic nature (one undefined stereocenter at C3) enables its use in crystallographic fragment screening where racemic mixtures are soaked into protein crystals. Unlike the achiral 4-isomer (zero undefined stereocenters) , the 3-isomer offers the possibility of detecting enantiomer-specific binding through differential electron density. The conformational flexibility at the 3-position, unconstrained by allylic strain , further enhances the probability of productive binding pose sampling within the crystalline environment, potentially revealing novel allosteric or orthosteric binding modes not accessible to the conformationally restricted 2-isomer.

Application
Selection Property
Validation Focus
Fragment-based screening library
Conformationally flexible 3-substituted scaffold; XLogP3 0.6, TPSA 32.3 Ų
Protein binding pose sampling; enantiomer-specific hit identification from racemic mixture
Positional isomer SAR triage
Meta-substitution geometry with intermediate lipophilicity; free of A(1,3) strain
Vector-based pharmacophore mapping across 2-, 3-, and 4-substituted series
Synthetic intermediate for derivatization
Methylene spacer provides secondary amine handle for alkylation/acylation/sulfonylation
Divergent library synthesis; verify purity specification and GHS07 handling requirements
Crystallographic fragment screening
Racemic mixture with undefined C3 stereocenter; conformational sampling unconstrained by allylic strain
Differential electron density analysis for enantiomer-specific binding detection
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